![molecular formula C17H20N2O3S B2814720 Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-45-7](/img/structure/B2814720.png)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It would include the conditions, reagents, and products for each reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Cyclization Reactions : This compound is used in the synthesis of various pyrazolopyrimidinyl keto-esters and their enzymatic activities. Researchers have synthesized compounds like ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and their acid hydrazide derivatives for reactions with hydrazines, ortho-phenylenediamine, triethyl orthoformate, carbon disulfide, and thiose-micarbazides. These new compounds demonstrated a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Antimicrobial Activity : Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, a compound related to the chemical of interest, has been utilized to synthesize arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have shown significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antimycobacterial Agents : The compound has been instrumental in synthesizing ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates. These tetrahydro-pyridine esters, upon dehydrogenation, yield highly functionalized pyridines. Notably, one of these compounds demonstrated significant activity against Mycobacterium tuberculosis, outperforming first-line anti-tuberculosis drugs (Raju et al., 2010).
Synthesis of Pyrimidine Derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a similar compound, has been used in synthesizing pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, 6-(4-substituted styryl)pyrimidine, pyrido[4,3-d]-pyrimidine, pynmido[5,4-d]pyridazine and substituted-6-(thien-2-yl)pyrimidine derivatives. These derivatives have been evaluated for their antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).
Model Compounds for LTQ Cofactor of Lysyl Oxidase : Related compounds have been synthesized as model compounds for the LTQ (lysine tyrosyl quinone) cofactor of lysyl oxidase, an important enzyme in collagen biosynthesis. These model compounds aid in understanding the structural and functional aspects of the enzyme (Mure, Wang, & Klinman, 2003).
Synthesis of Pyridine Derivatives : The compound is used in the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating its utility in creating a range of heterocyclic compounds with potential applications in various fields (Al-Issa, 2012).
Antioxidant Activity Evaluation : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used in the synthesis of derivatives that were evaluated for their antioxidant activities, showcasing the potential of these compounds in oxidative stress-related applications (George, Sabitha, Kumar, & Ravi, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-butylsulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-5-11-23-14-12-15(20)19(13-9-7-6-8-10-13)18-16(14)17(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUJIKVZQRPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate |
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